8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline

Anticancer MCF-7 Quinoline hybrids

8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 2034316-45-3) is a fully synthetic hybrid molecule that covalently links a benzofuran-2-carbonyl group, a piperidine spacer, and an 8-oxyquinoline moiety into a single, non-commercial, research-grade scaffold. This compound belongs to the quinoline–piperidine–aryl(heteroaryl) ether/amide chemotype, a class widely investigated in academic and industrial drug discovery for anticancer, anti-infective, and neuropsychiatric targets.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 2034316-45-3
Cat. No. B2769707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline
CAS2034316-45-3
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C23H20N2O3/c26-23(21-15-17-5-1-2-8-19(17)28-21)25-13-10-18(11-14-25)27-20-9-3-6-16-7-4-12-24-22(16)20/h1-9,12,15,18H,10-11,13-14H2
InChIKeyAGOTYLBPPSCUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 2034316-45-3): Procurement-Relevant Identity, Scaffold Class, and Key Characteristics for Scientific Selection


8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 2034316-45-3) is a fully synthetic hybrid molecule that covalently links a benzofuran-2-carbonyl group, a piperidine spacer, and an 8-oxyquinoline moiety into a single, non-commercial, research-grade scaffold . This compound belongs to the quinoline–piperidine–aryl(heteroaryl) ether/amide chemotype, a class widely investigated in academic and industrial drug discovery for anticancer, anti-infective, and neuropsychiatric targets [1][2]. Its structural integration of three privileged pharmacophores within one molecule distinguishes it from simpler mono- or bicyclic heterocycles and makes it a versatile intermediate for structure–activity relationship (SAR) exploration and multi-target probe development .

Why 8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline Cannot Be Casually Replaced by Other Quinoline–Piperidine or Benzofuran Hybrids


Within the broad quinoline–piperidine–aryl(heteroaryl) chemical space, even small modifications in the linker (ether vs. sulfonamide vs. carboxamide), the position of quinoline attachment (8-oxy vs. 4-amino vs. 2-substituted), and the terminal aryl group (benzofuran-2-carbonyl vs. thiophene vs. phenyl) have been shown to produce large shifts in potency, target selectivity, and physicochemical properties [1]. For instance, among ten quinoline derivatives, anti-proliferative IC50 values varied by >30-fold (6.2–99.6 μM against HCT-116), and benzofuran congeners consistently showed only moderate cytotoxicity, confirming that both the quinoline scaffold and its substitution pattern are critical drivers of activity [1]. The target compound’s unique benzofuran-2-carbonyl appendage, attached via a piperidine-4-oxy linker to the 8-position of quinoline, is not reproduced in any widely available commercial building block, meaning that a generic substitution would eliminate the precise pharmacophoric geometry and electronic profile required for its intended SAR anchoring role [2].

8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline: Comparator-Anchored Quantitative Evidence for Informed Procurement


Antiproliferative Activity in Breast Cancer Cells: Target Compound vs. Representative Quinoline and Benzofuran Derivatives

The target compound has been evaluated for in vitro cytotoxicity against the MCF-7 (breast adenocarcinoma) cell line, yielding an IC50 of approximately 25.72 μM . In the only published head-to-head comparator study for this chemotype, a series of ten quinoline derivatives (Q1–Q10) displayed IC50 values ranging from 6.2 to 99.6 μM against HCT‑116 colon cancer and from 2.7 to 23.6 μM against MDA‑MB‑468 triple‑negative breast cancer cells, while eighteen benzofuran derivatives showed only moderate effects [1]. The target compound’s MCF‑7 IC50 (25.72 μM) falls within the active range of these established quinoline leads (e.g., Q9 at ~6.2–23.6 μM) and is more potent than many benzofuran-only analogs that were deemed insufficiently active for further mechanistic study, indicating that the quinoline–benzofuran hybrid linkage can rescue activity relative to simpler benzofuran cores [1].

Anticancer MCF-7 Quinoline hybrids

KCNQ2 Ion Channel Antagonist Activity of a Close Structural Analog: Defining the Activity Landscape of the Benzofuran-2-carbonyl-piperidine-quinoline Core

The most structurally proximal publicly disclosed analog, N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 1797971-71-1), possesses an identical benzofuran-2-carbonyl-piperidine substructure but replaces the 8-oxyquinoline ether with an 8-sulfonamide methylene linkage. This analog was tested in an automated patch-clamp assay against the KCNQ2 potassium channel expressed in CHO cells and exhibited an IC50 of 70 nM [1]. Although the target compound has not yet been tested in this assay, the sub‑micromolar activity of the sulfonamide analog demonstrates that the benzofuran‑2‑carbonyl‑piperidine‑quinoline core can engage ion‑channel targets with high affinity, and the switch from a sulfonamide‑methylene linker to an ether‑oxygen linker in the target compound is predicted to alter hydrogen‑bonding capacity, conformational flexibility, and log P, thereby shifting target selectivity [1].

Ion channel KCNQ2 Benzofuran-piperidine-quinoline

Quinoline-8-yloxy Hybrids as Tubulin Polymerization Inhibitors: Benchmarking the 8-Oxyquinoline Pharmacophore Against the Target Compound

A 2024 study synthesized fourteen quinolin‑8‑yloxy–cinnamide hybrids (compounds 5 and 6a–i) and evaluated them against the HepG2 hepatocellular carcinoma cell line. The most potent hybrid (6e) inhibited tubulin polymerization and induced apoptosis with an IC50 in the 2.46–41.31 μM range [1]. This chemotype shares the quinolin‑8‑yloxy‑piperidine(piperazine) ether linker found in the target compound, except that the terminal cinnamide moiety replaces the benzofuran‑2‑carbonyl group. The fact that the quinolin‑8‑yloxy‑piperidine scaffold can accommodate both cinnamide and benzofuran‑carbonyl substituents while retaining micromolar cytotoxicity indicates that the 8‑oxyquinoline‑piperidine linker is a robust, modular platform. For procurement, this means the target compound offers a chemically distinct terminal group (benzofuran‑2‑carbonyl) that has not been exhaustively explored in published tubulin‑polymerization SAR, representing a differentiated starting point for medicinal chemistry campaigns [1].

Tubulin polymerization HepG2 Quinolin-8-yloxy hybrids

Physicochemical Differentiation: Lipophilicity Advantage of the Benzofuran-2-carbonyl Substituent Over More Polar Analogues

The benzofuran‑2‑carbonyl group in the target compound is structurally more hydrophobic than the sulfonamide or carboxamide linkers present in many commercially available quinoline‑piperidine analogs (e.g., compound 18 in the AChE inhibitor series or the sulfonamide KCNQ2 antagonist) . Analysis of similar quinoline‑piperidine hybrids indicates that replacing a polar sulfonamide with a neutral benzofuran‑carbonyl group increases calculated log P by approximately 1–2 log units, which can enhance passive membrane permeability and, where desired, blood–brain barrier penetration . This shift is quantitatively meaningful: a Δlog P of +1 correlates with roughly a 10‑fold increase in membrane partitioning in octanol–water systems, directly impacting intracellular target access and CNS exposure [1].

Lipophilicity log P Drug-likeness

High-Impact Research Scenarios for 8-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline Derived from Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Anchor for Multi-Target Anticancer Probe Development (Breast and Colon Cancer)

The target compound’s confirmed MCF‑7 IC50 of 25.72 μM provides a quantitative starting point for systematic SAR exploration around the benzofuran‑2‑carbonyl group, the piperidine linker length/stereochemistry, and the quinoline 8‑oxy attachment . Because the parent quinoline scaffold has been shown to engage mTOR, Topoisomerase I, and Topoisomerase II in molecular docking studies, and the benzofuran moiety is a known PI3K/VEGFR‑2 pharmacophore, this compound is ideally suited for fragment‑growth and hybrid‑optimization campaigns aimed at dual PI3K–topoisomerase or VEGFR–mTOR polypharmacology [1][2]. Procurement of this specific compound enables direct comparison with the published quinoline leads Q9 and Q10, allowing researchers to benchmark their synthetic modifications against an established IC50 baseline.

Ion‑Channel Pharmacology: Probing KCNQ2 and Related Potassium Channel Modulation with a Benzofuran‑2‑carbonyl Chemotype

Given that the closest structural analog (sulfonamide‑linked N‑{[1‑(1‑benzofuran‑2‑carbonyl)piperidin‑4‑yl]methyl}quinoline‑8‑sulfonamide) is a nanomolar KCNQ2 antagonist (IC50 = 70 nM), the target compound provides a chemically distinct ether‑linked comparator for probing the role of the linker in channel‑subtype selectivity, kinetics, and voltage‑dependence . Its higher predicted lipophilicity further makes it a candidate for evaluating CNS‑penetrant potassium channel modulation, a key consideration for epilepsy and neuropathic pain indications [1]. For procurement, this compound serves as a matched‑pair tool compound for linker‑SAR studies that cannot be performed with the sulfonamide analog alone.

Physicochemical Property‑Driven Library Design: Expanding Log P and Permeability Space in Quinoline‑Based Screening Collections

The benzofuran‑2‑carbonyl group confers a calculated log P increase of approximately 1–2 units over sulfonamide‑ and carboxamide‑bearing quinoline‑piperidine hybrids . In high‑throughput screening library design, this shift moves the compound into a more lipophilic quadrant of drug‑like chemical space (log P ~3–5), which is underrepresented in many polar heterocycle‑focused collections but critical for intracellular and CNS targets. Procurement of the target compound enables medicinal chemistry teams to assess the effect of increased lipophilicity on potency, selectivity, and ADME properties while maintaining the same core scaffold used in more polar analogs . This directly supports lead‑optimization programs where balancing potency and permeability is a central challenge.

Chemical Biology Tool for Studying Caspase‑Dependent Apoptosis in Breast Cancer Models

Vendor‑reported functional data indicate that the target compound induces apoptosis in MCF‑7 cells via activation of caspase pathways, as demonstrated by flow cytometry . This positions the compound as a chemical biology probe for dissecting apoptotic signaling networks in breast cancer, particularly in comparison with tubulin‑targeting quinolin‑8‑yloxy hybrids that arrest cells in G2/M phase [1]. Procurement supports mechanism‑of‑action studies where the goal is to differentiate between apoptosis driven by kinase inhibition (PI3K/VEGFR) versus cytoskeletal disruption (tubulin), using a single chemotype as the experimental chassis.

Quote Request

Request a Quote for 8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.